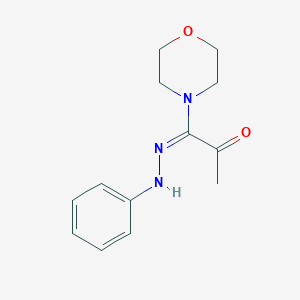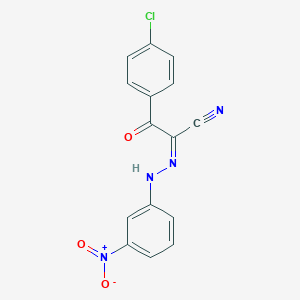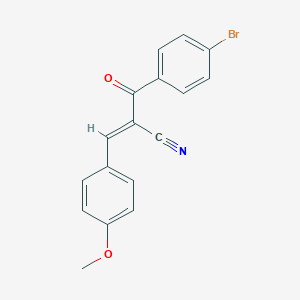
1-(4-morpholinyl)-1-(phenylhydrazono)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge ID 5875426 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often used in research and industrial applications, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cambridge ID 5875426 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes may include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent].
Step 3: Final purification and isolation of Cambridge ID 5875426.
Industrial Production Methods
In an industrial setting, the production of Cambridge ID 5875426 may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include:
Bulk synthesis: Using large reactors to handle significant quantities of starting materials.
Purification: Employing techniques such as crystallization, distillation, or chromatography.
Quality control: Ensuring the final product meets industry standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
Cambridge ID 5875426 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Replacement of specific functional groups with others under [specific conditions].
Common Reagents and Conditions
Oxidizing agents: [Examples of oxidizing agents] under [specific conditions].
Reducing agents: [Examples of reducing agents] under [specific conditions].
Substitution reagents: [Examples of substitution reagents] under [specific conditions].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of [specific oxidized product].
Reduction: Formation of [specific reduced product].
Substitution: Formation of [specific substituted product].
Aplicaciones Científicas De Investigación
Cambridge ID 5875426 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its effects on biological systems, including potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mecanismo De Acción
The mechanism by which Cambridge ID 5875426 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular targets: Binding to [specific proteins or enzymes].
Pathways involved: Modulation of [specific biochemical pathways], leading to [specific effects].
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
247.29g/mol |
Nombre IUPAC |
(1E)-1-morpholin-4-yl-1-(phenylhydrazinylidene)propan-2-one |
InChI |
InChI=1S/C13H17N3O2/c1-11(17)13(16-7-9-18-10-8-16)15-14-12-5-3-2-4-6-12/h2-6,14H,7-10H2,1H3/b15-13+ |
Clave InChI |
GHDJXVBWCCHMGU-FYWRMAATSA-N |
SMILES |
CC(=O)C(=NNC1=CC=CC=C1)N2CCOCC2 |
SMILES isomérico |
CC(=O)/C(=N\NC1=CC=CC=C1)/N2CCOCC2 |
SMILES canónico |
CC(=O)C(=NNC1=CC=CC=C1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-2-[(2,4,6-trichlorophenyl)hydrazono]acetohydrazide](/img/structure/B386027.png)
![2-Cyano-2-[(2,6-dichlorophenyl)hydrazono]acetohydrazide](/img/structure/B386029.png)
![3-(4-Chlorophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386030.png)
![3-(4-Chlorophenyl)-2-[(3-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386032.png)
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386033.png)
![3-(4-Chlorophenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386034.png)


![2-[2-(1-cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B386040.png)
![3-(4-Chlorophenyl)-3-oxo-2-[(2,4,6-trichlorophenyl)hydrazono]propanenitrile](/img/structure/B386042.png)
![2-[(2Z)-2-[2-(4-chlorophenyl)-1-cyano-2-oxoethylidene]hydrazinyl]benzoic acid](/img/structure/B386043.png)

![2-[(2-Chlorophenyl)hydrazono]-3-oxo-3-phenylpropanenitrile](/img/structure/B386047.png)
![2-[(2-Chlorophenyl)hydrazono]-2-cyanoacetohydrazide](/img/structure/B386049.png)
